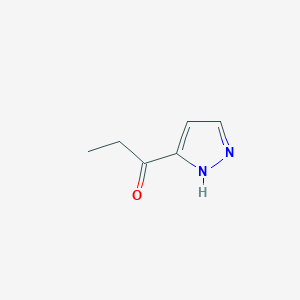

1-(1H-pyrazol-3-yl)propan-1-one

Description

1-(1H-Pyrazol-3-yl)propan-1-one is a heterocyclic compound featuring a propan-1-one backbone substituted at the ketone-bearing carbon with a pyrazole ring. Characterization techniques like ¹H/¹³C NMR, IR spectroscopy, and X-ray diffraction are routinely used for such molecules to confirm structure and purity .

Properties

IUPAC Name |

1-(1H-pyrazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMZKSUWPJHWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42517-73-7 | |

| Record name | 1-(1H-pyrazol-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(1H-pyrazol-3-yl)propan-1-one can be achieved through several routes. One common method involves the reaction of 1H-pyrazole with 1-phenylprop-2-yn-1-one in the presence of a catalyst such as aluminum oxide (Al2O3) at room temperature . This reaction yields the desired compound in a moderate yield. Industrial production methods may involve similar synthetic routes but optimized for larger scales, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-(1H-pyrazol-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-(1H-pyrazol-3-yl)propan-1-one serves as a crucial building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various chemical reactions, including:

- Oxidation : Converts to carboxylic acids or other oxidized derivatives.

- Reduction : Produces alcohols from the carbonyl group.

- Substitution Reactions : Facilitates the formation of substituted pyrazole derivatives with diverse functional groups.

The compound's structure allows for significant versatility in synthetic pathways, making it valuable in developing new materials and pharmaceuticals.

Potential Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, particularly:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various microorganisms.

- Anticancer Activity : A notable study synthesized a series of pyrazoline derivatives based on this compound, demonstrating significant anticancer activity against HER2-overexpressing breast and gastric cancers (Hwang et al., 2023) . The mechanism involves disrupting protein-protein interactions crucial for cancer cell proliferation.

Pharmaceutical Applications

Intermediate in Drug Development

Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting various diseases, including cancer and infectious diseases.

Industrial Applications

Material Science

In industry, this compound is being investigated for its applications in developing new materials with specific properties. It is used in creating catalysts and polymers that require unique chemical characteristics, leveraging its reactivity and stability.

Data Table: Summary of Applications

Case Studies

Anticancer Research

A significant study focused on synthesizing pyrazoline derivatives from this compound. The resulting compounds were tested for their efficacy against cancer cell lines, revealing promising results in inhibiting tumor growth through mechanisms involving protein interaction disruption (Hwang et al., 2023) .

Material Development

Research has shown that modifications to the pyrazole ring can lead to materials with enhanced catalytic properties. For instance, specific derivatives have been synthesized to improve the efficiency of catalytic reactions in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (Compound A)

- Structure: Contains two pyrazole rings at the 3-position of the propanone, along with a phenyl group at the 1-position.

- Synthesis : Synthesized via a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one on solid Al₂O₃ (52% yield) .

- Applications: Potential as a ligand in coordination chemistry due to multiple pyrazole donor sites .

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one (Compound B)

- Structure : Features a hydroxy group at position 5, a methyl group at position 3, and a phenyl group on the pyrazole ring.

1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one (Compound C)

- Structure : A pyrazoline derivative with chlorophenyl and isopropyl substituents.

- Bioactivity : Demonstrates antimicrobial and antitumor properties, common in pyrazoline derivatives .

Comparison with Target Compound

Biological Activity

1-(1H-pyrazol-3-yl)propan-1-one, a compound featuring a pyrazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action of this compound, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carbonyl compounds. The general method includes:

- Reagents : Hydrazine derivatives and ketones or aldehydes.

- Conditions : Reactions are usually conducted under reflux in solvents like ethanol or acetic acid.

- Yield : Typical yields range from 50% to 80%, depending on the specific conditions and reagents used.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential as an anticancer agent, anti-inflammatory compound, and inhibitor of various enzymes.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of this compound against cancer cell lines:

- Cell Viability Assays : MTT assays show that this compound significantly reduces cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values range from 10 µM to 50 µM depending on the specific cell line and treatment duration .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis via mitochondrial pathways |

| MCF-7 | 25 | Inhibition of PI3K/AKT signaling pathway |

Anti-inflammatory Effects

In addition to anticancer properties, the compound exhibits anti-inflammatory activity:

- In Vivo Studies : In models of acute inflammation (e.g., carrageenan-induced paw edema), this compound demonstrated significant reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .

Enzyme Inhibition

The compound acts as a reversible inhibitor for various enzymes:

- Monoamine Oxidase (MAO) : It has been shown to inhibit MAO with an IC50 value around 40 nM, indicating strong selectivity and potential for treating neurological disorders .

| Enzyme | IC50 (nM) | Type of Inhibition |

|---|---|---|

| MAO | 40 | Reversible non-competitive |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cancer cell death.

- PI3K/AKT Pathway Inhibition : By interfering with this critical signaling pathway, it hampers tumor growth and survival.

- Inflammatory Mediator Reduction : It reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Study 1: Breast Cancer Cell Lines

A study published in Pharmaceuticals evaluated the effects of various pyrazole derivatives on breast cancer cells. The results indicated that this compound significantly decreased viability in both MDA-MB-231 and MCF-7 cells, with notable apoptosis induction observed through flow cytometry analyses .

Study 2: Anti-inflammatory Activity

In an investigation focusing on inflammatory responses in rats, administration of the compound resulted in a marked decrease in paw edema compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.